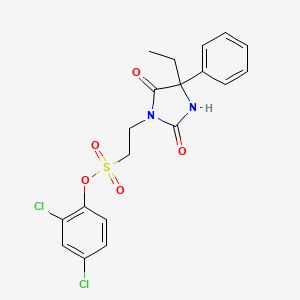![molecular formula C20H13FN2O3 B2847510 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-65-3](/img/structure/B2847510.png)
3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide consists of a fused dibenzo[b,f][1,4]oxazepine ring system with a fluoro substituent at position 3. The exact arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .
Aplicaciones Científicas De Investigación
Solid Support Synthesis and SNAr Methodology
Ouyang, Tamayo, and Kiselyov (1999) explored the synthesis of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr methodology. They focused on the efficient assembly of these compounds by treating fluorine in 2-fluoro-5-nitrobenzoic acid with various 2-aminophenols on solid support. The process was noteworthy for its flexibility and the high purity (>90%) of the final products, demonstrating a potential application in creating libraries of these compounds for further research (Ouyang, Tamayo, & Kiselyov, 1999).
Heterocyclic Synthesis with Nucleophilic Vinylic Substitution
Meiresonne et al. (2015) investigated the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through a novel approach. They utilized N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors, emphasizing the unique electrophilic reactivity conferred by the presence of two fluorine atoms. The study highlighted the synthesis of fluorinated ynamides as a new class of building blocks, potentially expanding the scope of chemical compounds available for various research applications (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).
Synthesis and Rearrangements in Benzodiazepinooxazoles
Terada et al. (1973) conducted a study on benzodiazepinooxazoles, focusing on the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives. Their research provided insights into the chemical behavior of these compounds under various conditions, contributing to a better understanding of the chemistry of benzodiazepinooxazoles, which are closely related to benzoxazepines (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Organocatalytic Asymmetric Mannich Addition
Li, Lin, and Du (2019) developed an organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This synthesis demonstrated high yields and selectivity, highlighting its potential in creating pharmacophores with significant medicinal chemistry applications (Li, Lin, & Du, 2019).
Synthesis and Antimicrobial Activity
Desai, Rajpara, and Joshi (2013) explored the synthesis of fluorine-substituted compounds with potential antimicrobial activity. Their study synthesized new derivatives bearing a fluorine atom, which were tested against various bacteria and fungi. The presence of the fluorine atom was crucial for enhancing antimicrobial activity, indicating the importance of fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Propiedades
IUPAC Name |
3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVYFKSGRJRDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)
![N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2847432.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)






![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)